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Compound of Interest

Compound Name: L-Glutamic acid, 2-methyl-

CAS No.: 6208-95-3

Cat. No.: B1605853

Get Quote

Introduction & Structural Context[2][3][4][5][6][7][8]
[9]
2-Methyl-L-glutamic acid is a non-proteinogenic amino acid and a selective ligand for

metabotropic glutamate receptors (mGluRs).[1] Structurally, it differs from L-glutamic acid by

the substitution of the

-proton with a methyl group.[1]

This structural modification introduces specific NMR signatures:

Loss of the

-Proton Signal: The characteristic dd/t signal of the glutamate

-proton (~3.7 ppm) is absent.[1]

Appearance of a Methyl Singlet: A sharp 3H singlet appears in the upfield aliphatic region.[1]
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-Carbon: The

-carbon becomes quaternary, significantly affecting relaxation times and DEPT-135 response
in 13C NMR.[1]

Diastereotopic

-Protons: The chiral center at the

-position renders the adjacent

-methylene protons magnetically non-equivalent (diastereotopic), often resulting in complex
higher-order coupling patterns.[1]

Experimental Protocol
Sample Preparation
For optimal resolution and reproducibility, strict adherence to pH control is required due to the

zwitterionic nature of the compound.

Solvent: Deuterium Oxide (

, 99.9% D).[1]

Concentration: 10–20 mg/mL for 1H; >30 mg/mL recommended for 13C.[1]

pH Adjustment: The chemical shifts of amino acids are pH-dependent.[1]

Standard Analysis: Adjust pD to ~7.0 using NaOD or DCl.[1]

Note: At pD 7, the molecule exists primarily as a zwitterion with ionized carboxylates (

) and a protonated amine (

).

Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS.[1]

Set methyl signal to 0.00 ppm.

Acquisition Parameters (Recommended)
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Temperature: 298 K (25°C).[1]

1H NMR: 16–32 scans, relaxation delay (D1)

5s (to allow complete relaxation of the methyl singlet).

13C NMR: Power-gated decoupling (e.g., zgpg30), relaxation delay

2s.

DEPT-135: Critical for confirming the quaternary

-carbon (will disappear).[1]

1H NMR Spectral Analysis
Logic-Based Assignment
The 1H spectrum is defined by three distinct spin systems. Unlike native glutamate, there is no

spin coupling between the

-position and the

-protons.[1]

Figure 1: 1H NMR Assignment Logic
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Caption: Logical flow of proton assignments based on structural connectivity. Note the isolation

of the Methyl group spin system.

Detailed Chemical Shift Data (in D2O, pH ~7)
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Position Group
Shift (

, ppm)
Multiplicity Integral

Mechanistic
Insight

-Me 1.45 – 1.60 Singlet (s) 3H

Upfield shift

due to

shielding;

sharp singlet

confirms no

neighboring

protons.[1]

-H 2.00 – 2.30 Multiplet (m) 2H

Diastereotopi

c protons

(ABX or

ABXY

system).[1]

Often appear

as complex

multiplets due

to geminal

coupling (~14

Hz) and

vicinal

coupling to

-H.

-H 2.40 – 2.60
Triplet-like

(m)
2H

Deshielded

by the

adjacent

-carboxylate.

[1] Coupled

primarily to

-H.

Critical QC Check: If you observe a doublet or triplet for the methyl group, your sample is likely

contaminated with a different isomer or starting material (e.g., methylsuccinic derivatives). The
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pure compound must show a singlet.

13C NMR Spectral Analysis
The 13C spectrum is the definitive confirmation of the 2-methyl substitution.[1]

Carbon Assignment Table[1][9]
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Position Type
Shift (

, ppm)

DEPT-135
Phase

Analysis Note

C-1
Carboxyl (

)
175 – 180 Invisible

Quaternary

carbonyl.

C-5
Carboxyl (

)
178 – 182 Invisible

-Carboxyl usually

slightly downfield

of

-Carboxyl in

zwitterions.

C-2 -Carbon 60 – 65 Invisible

Diagnostic Peak.

Disappears in

DEPT-135.[1]

Shifted downfield

~5-8 ppm vs.

Glutamic acid

(~55 ppm) due to

methyl

substitution.

C-3 -Carbon 30 – 35 Negative (Down)

Typical

methylene

region.[1]

C-4 -Carbon 30 – 32 Negative (Down)

Close to

-carbon; HSQC

required for

unambiguous

assignment.[1]

-Me Methyl 20 – 25 Positive (Up)

High field

aliphatic carbon.

[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylglutamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylglutamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylglutamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylglutamic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Advanced Verification: 2D NMR Workflow
To rigorously validate the structure, specifically distinguishing between the

and

methylenes, a standard 2D workflow is recommended.

Figure 2: Structural Verification Workflow

Sample in D2O

1D 1H & 13C Acquisition

Is Alpha-Me a Singlet?

1H-13C HSQC
(Correlate C-H)

Yes

Fail: Check Impurities/Isomers

No (Doublet?)

1H-13C HMBC
(Long range)

Pass: Structure Confirmed

Alpha-Me correlates to
Alpha-C (quat) & Beta-C

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1605853/docs?utm_src=pdf-body-img#application-note-high-resolution-nmr-spectral-analysis-of-2-methyl-l-glutamic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Step-by-step decision tree for confirming 2-Methyl-L-glutamic acid identity.

Protocol for 2D Interpretation:
HSQC: Correlate the proton multiplet at 2.0-2.3 ppm with the carbon at ~30-35 ppm (

-position). Correlate the triplet at 2.4-2.6 ppm with the carbon at ~30-32 ppm (

-position).[1]

HMBC: This is the "gold standard" experiment.[1]

Look for a strong correlation from the Methyl Singlet (1.5 ppm) to:

The Quaternary

-Carbon (~60-65 ppm).[1]

The

-Carboxyl (~175-180 ppm).[1]

The

-Carbon (~30-35 ppm).[1]

Self-Validation: If the Methyl protons show a correlation to a carbonyl, it confirms the

methyl is attached to the

-position.
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isomer.[1] Source: N.N. (2021).[1][3] "Enantiomers of 2-methylglutamate and 2-

methylglutamine selectively impact mouse brain metabolism and behavior."[1] National

Institutes of Health (PMC).[1]

General PubChem Compound Summary: 2-Methylglutamic acid (CID 95440) chemical and

physical properties.[1] Source: PubChem.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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